3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxy-3-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like iron powder in acidic medium for reduction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and improve the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amino group using catalytic hydrogenation or reducing agents.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: this compound can be oxidized to form 3-Amino-5-(4-methoxy-3-methylphenyl)benzoic aldehyde or this compound.
Reduction: The nitro precursor is reduced to form the amino compound.
Substitution: Various acylated or sulfonated derivatives can be formed.
Scientific Research Applications
3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
- 3-Amino-4-methylbenzoic acid
- 4-Methoxy-3-methylbenzoic acid
- 3-Amino-5-methoxybenzoic acid
Comparison: 3-Amino-5-(4-methoxy-3-methylphenyl)benzoic acid is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to 3-Amino-4-methylbenzoic acid, the additional methoxy group can enhance its solubility and alter its electronic properties. Similarly, the presence of the amino group distinguishes it from 4-Methoxy-3-methylbenzoic acid, providing additional sites for chemical modification .
Properties
IUPAC Name |
3-amino-5-(4-methoxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-5-10(3-4-14(9)19-2)11-6-12(15(17)18)8-13(16)7-11/h3-8H,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYESVMQKOFPOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689990 |
Source
|
Record name | 5-Amino-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-54-6 |
Source
|
Record name | 5-Amino-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.